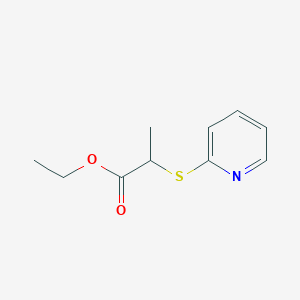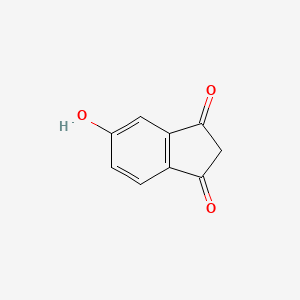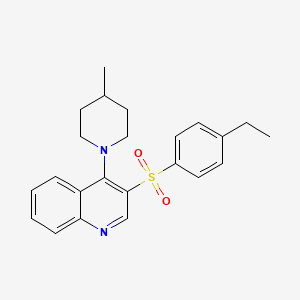![molecular formula C17H14F3NO4 B2524624 2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran CAS No. 1024184-09-5](/img/structure/B2524624.png)
2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C17H14F3NO4 and its molecular weight is 353.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photolysis in Aryloxyacetones
Research by Dirania and Hill (1966) explored the photolysis of aryloxyacetones, which are chemically related to 2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran. They discovered that upon irradiation in methanol, aryloxyacetones yield 2-methylbenzofurans, indicating potential applications in photochemical reactions and synthesis of benzofuran derivatives Dirania & Hill, 1966.
Antiulcer Agent Synthesis
Kitazawa et al. (1989) synthesized derivatives of dihydrobenzofuranone, which include structural elements similar to this compound. Their research aimed at developing antiulcer agents, demonstrating the potential of such compounds in pharmaceutical applications Kitazawa et al., 1989.
Herbicidal Activity
Ding et al. (2017) investigated compounds structurally related to this compound, focusing on their herbicidal activity. They found that these compounds exhibit selective herbicidal effects against monocotyledonous grasses, suggesting potential agricultural applications Ding et al., 2017.
Pesticide Metabolism
Research by Venkateswarlu and Sethunathan (1979) on the metabolism of carbofuran, a molecule sharing a similar benzofuran framework, in rice straw-amended soil revealed insights into the environmental behavior and degradation of such compounds. This research is relevant for understanding the environmental impact and biodegradation pathways of benzofuran derivatives Venkateswarlu & Sethunathan, 1979.
Residue Analysis in Crops
Chapman and Robinson (1977) studied the gas-liquid chromatographic behavior of benzofuran derivatives, which are structurally related to this compound. This research is significant for the analytical chemistry field, especially for residue analysis in agricultural products Chapman & Robinson, 1977.
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-3H-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-16(2)9-10-4-3-5-14(15(10)25-16)24-13-7-6-11(17(18,19)20)8-12(13)21(22)23/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNFMKHGWIWQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2524544.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)
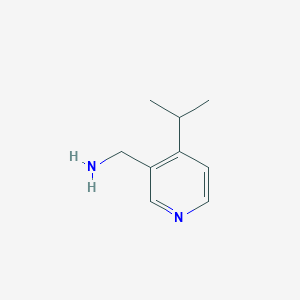
![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)

![N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide](/img/structure/B2524550.png)
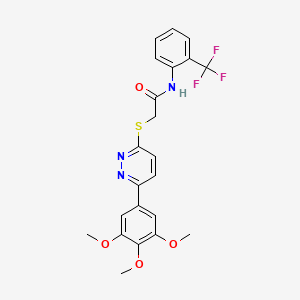
![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)
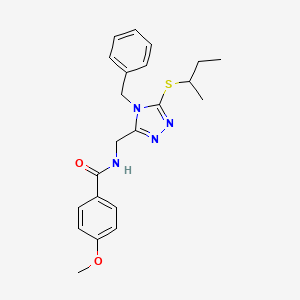
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
